molecular formula C8H10IN3O2 B2952104 2-[(5-iodo-2,6-dimethylpyrimidin-4-yl)oxy]acetamide CAS No. 677749-37-0

2-[(5-iodo-2,6-dimethylpyrimidin-4-yl)oxy]acetamide

Cat. No.: B2952104
CAS No.: 677749-37-0
M. Wt: 307.091
InChI Key: ZBZIGBBTAMRHMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-iodo-2,6-dimethylpyrimidin-4-yl)oxy]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-iodo-2,6-dimethylpyrimidine, which is then reacted with chloroacetic acid to form the intermediate compound.

    Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-iodo-2,6-dimethylpyrimidin-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-[(5-iodo-2,6-dimethylpyrimidin-4-yl)oxy]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical studies to investigate the interactions of pyrimidine derivatives with biological targets.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5-iodo-2,6-dimethylpyrimidin-4-yl)oxy]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrimidine ring can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The iodine atom and other functional groups in the compound contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-iodo-2,6-dimethylpyrimidin-4-yl)oxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamide group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(5-iodo-2,6-dimethylpyrimidin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN3O2/c1-4-7(9)8(12-5(2)11-4)14-3-6(10)13/h3H2,1-2H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZIGBBTAMRHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)OCC(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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